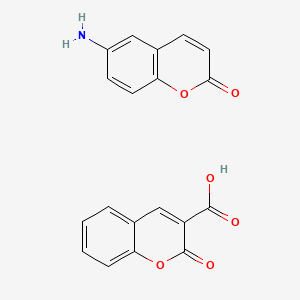

6-Aminocoumarin coumarin-3-carboxylic acid salt

Beschreibung

Eigenschaften

IUPAC Name |

6-aminochromen-2-one;2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4.C9H7NO2/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13;10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H,11,12);1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQXDXADJGHJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)O.C1=CC2=C(C=CC(=O)O2)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179247 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ester with 5-aminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2448-39-7 | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ester with 5-aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002448397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, ester with 5-aminocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Knoevenagel Condensation

- Reactants: Salicylaldehyde and malonic acid or Meldrum’s acid.

- Catalysts: Amines such as piperidine, acetic acid, potassium carbonate, or sodium azide.

- Solvents: Ethanol, water, or solvent-free conditions.

- Conditions: Typically conducted at room temperature to reflux temperatures (40–110 °C).

- Mechanism: Condensation between the aldehyde group of salicylaldehyde and the active methylene group of malonic acid derivatives forms the coumarin ring with a carboxylic acid at the 3-position.

- Yields: High yields reported, ranging from 73% to 99%, depending on catalyst and conditions.

- Example: Brahmachari et al. demonstrated a one-pot synthesis of coumarin-3-carboxylic acids in water at room temperature using potassium carbonate as a catalyst, achieving yields up to 92%.

Improved Co-Distillation Method (Patent US2338569A)

- Reactants: Equimolar salicylaldehyde and malonic acid with small amounts of amines (e.g., aniline) and a water-entraining agent (e.g., hexane, isopropyl ether).

- Process: Heating the mixture to co-distill water formed during the reaction along with the entraining agent.

- Advantages: Improved yield and purity without extensive purification steps.

- Conditions: Temperature range 40–100 °C; reaction completion indicated by cessation of water distillation.

- Product Isolation: Cooling and filtration to recover coumarin-3-carboxylic acid, washing with entraining agent to remove residual amines and acids.

- Yield: Substantially improved over previous methods with pure product directly isolated.

Functionalization at the 6-Position: Introduction of Amino Group

The 6-amino substitution on the coumarin ring is introduced typically by nitration followed by reduction or direct amination:

Nitration of Coumarin-3-Carboxylic Acid

- Reagents: Fuming nitric acid (sp. gr. 1.5) used to nitrate coumarin-3-carboxylic acid.

- Conditions: Addition of coumarin-3-carboxylic acid to cooled fuming nitric acid, stirring at room temperature for 2 hours, followed by heating at 80 °C for 30 minutes.

- Product: 6-Nitro-coumarin-3-carboxylic acid precipitates upon addition of ice water.

- Yield: Quantitative (100% reported).

- Melting Point: 236 °C (from dioxane and water).

Formation of this compound

The amino group on the coumarin ring can form salts with the carboxylic acid group either intramolecularly or by reaction with additional amines or bases. The preparation of the salt involves:

- Mixing 6-aminocoumarin with coumarin-3-carboxylic acid or its derivatives under conditions that promote salt formation.

- Solvents: Typically polar solvents such as ethanol, chloroform, or water.

- Isolation: Precipitation, filtration, washing, and drying under vacuum.

- Example: Analogous preparation of coumarin-3-carboxylic acid esters with amino alcohols has been reported, where the acid chloride of coumarin-3-carboxylic acid reacts with amino ethanol derivatives to form hydrochloride salts with yields around 50%.

Summary Table of Preparation Methods

Research Findings and Considerations

- The Knoevenagel condensation remains the most versatile and widely used method for the synthesis of coumarin-3-carboxylic acid derivatives, offering high yields and adaptability to various substituents.

- The co-distillation method improves product purity and yield by removing water continuously, which drives the equilibrium toward product formation and facilitates easier isolation.

- Nitration followed by reduction is a classical route to introduce the amino group at the 6-position on the coumarin ring. The nitration step is highly efficient and yields pure 6-nitro derivatives.

- Formation of the coumarin-3-carboxylic acid salt with amino groups can be achieved by reaction with amino alcohols or direct acid-base neutralization, but yields may vary and require optimization.

- Catalysts, solvents, and temperature conditions strongly influence the reaction yields and purity, and greener methods (e.g., aqueous media, solvent-free microwave-assisted synthesis) are gaining attention for coumarin derivatives.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Aminocoumarin coumarin-3-carboxylic acid salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the amino group and the coumarin ring system makes it highly reactive towards electrophilic and nucleophilic reagents .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and various acids and bases . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with 3-(pyridin-2-yldisulfanyl)propanoic acid in the presence of DCC/NHS yields a disulfide-linked coumarin derivative .

Wissenschaftliche Forschungsanwendungen

Synthesis of 6-Aminocoumarin Coumarin-3-Carboxylic Acid Salt

The synthesis of 6-aminocoumarin derivatives typically involves the condensation of salicylaldehyde with malonic acid or ethyl cyanoacetate, often facilitated by various catalysts. Recent advancements have highlighted several methods for synthesizing coumarin derivatives:

- Knoevenagel Condensation : This method utilizes salicylaldehyde and malonic acid to produce coumarin-3-carboxylic acid, which can then be further modified to yield 6-aminocoumarin derivatives. Catalysts such as L-proline have been shown to enhance yields significantly .

- One-Pot Synthesis : A structured one-pot method has been developed, allowing for the synthesis of 3-alkyl coumarins using commercially available salicylaldehydes under mild conditions .

Antimicrobial Activity

6-Aminocoumarin derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria:

- Mechanism of Action : The presence of functional groups such as esters and electron-donating substitutions at specific positions on the aromatic ring enhances antimicrobial potency. For instance, derivatives with para-substituted groups have shown increased activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for various 6-aminocoumarin derivatives against multiple bacterial strains, demonstrating their effectiveness as potential therapeutic agents .

Fluorescent Probes

6-Aminocoumarin derivatives are also recognized for their applications as fluorescent probes in biological imaging:

- Fluorescence Properties : The unique structure of 6-aminocoumarin allows it to exhibit strong fluorescence under UV light, making it suitable for tracking biological processes in live cells .

- Cell Imaging : These compounds can be utilized in cellular imaging studies due to their ability to selectively stain cellular components, providing insights into cellular dynamics and interactions .

Antimicrobial Efficacy Study

A study conducted on a series of 6-amino coumarins demonstrated their efficacy against a range of microbial strains. The results indicated that certain modifications to the coumarin structure significantly enhanced antimicrobial activity:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 |

| Compound B | Escherichia coli | 32 |

| Compound C | Pseudomonas aeruginosa | 64 |

This study highlights the importance of structural modifications in enhancing the biological activity of coumarin derivatives .

Development of Fluorescent Probes

Research focusing on the development of fluorescent probes based on 6-amino coumarins has shown promising applications in live-cell imaging:

- Cellular Uptake : Experiments demonstrated that modified 6-amino coumarins could penetrate cell membranes effectively, allowing for real-time monitoring of cellular processes.

- Applications in Drug Delivery : The ability to visualize drug delivery mechanisms using these fluorescent probes opens new avenues for targeted therapy in cancer treatment .

Wirkmechanismus

The mechanism of action of 6-Aminocoumarin coumarin-3-carboxylic acid salt involves its interaction with specific molecular targets. For instance, aminocoumarins are known to inhibit the ATP-dependent DNA supercoiling catalyzed by DNA gyrase by competing with ATP for binding to the B subunit of the enzyme . This inhibition disrupts the energy transduction process, leading to antibacterial effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Coumarin Derivatives

Structural and Functional Analogues

Coumarin Isoxazole Sulfonamide Hybrids

- Structure : Combines coumarin-3-carboxylic acid with isoxazole and sulfonamide groups .

- Activity : Exhibits enhanced antibacterial properties (e.g., against E. coli and S. aureus) through a 3D-QSAR model-guided design .

- Comparison: While 6-aminocoumarin salt lacks direct antibacterial data, its structural complexity may offer synergistic effects similar to sulfonamide hybrids.

4-Aminocoumarin

- Structure: Amino group at the 4-position (CAS: 53348-92-8) .

- Contrast: The 6-aminocoumarin salt shares safety protocols (dust avoidance, ventilation) but differs in substitution position, which may alter bioavailability and toxicity .

Coumarin-3-Carboxylic Acid

- Fluorescence: Non-fluorescent until reacting with hydroxyl radicals to form 7-hydroxycoumarin-3-carboxylic acid (excitation: 350–395 nm; emission: 450 nm) .

- Radical Detection : Used as a hydroxyl radical probe with a G-value of 0.123 molecules/100 eV .

- Comparison : The salt’s fluorescence properties remain uncharacterized, but its esterified structure may reduce radical sensitivity compared to the free acid.

Commercial and Industrial Relevance

- 6-Aminocoumarin Salt: Priced at $11.11/KG (industrial grade) with 99% purity, supplied by LEAPChem for bulk R&D .

- Coumarin-3-Carboxylic Acid : Used in fluorescent dyes (e.g., TargetMol’s products for cell imaging) .

Biologische Aktivität

6-Aminocoumarin coumarin-3-carboxylic acid salt is a noteworthy compound in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data.

Synthesis

The synthesis of coumarin derivatives, including this compound, typically involves the condensation of salicylaldehyde with malonic acid or related compounds. Recent methods have focused on optimizing reaction conditions to enhance yield and purity. For example, a one-pot synthesis using sodium azide as a catalyst has yielded up to 99% of the desired product under mild conditions .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, research highlighted its effectiveness against Acidovorax species, where it disrupted cell division and inhibited essential gene expression related to bacterial growth .

Antioxidant Activity

Coumarins are known for their antioxidant properties. The antioxidant activity of 6-aminocoumarin derivatives is attributed to their ability to scavenge free radicals. Studies indicate that metal complexes formed with coumarins demonstrate enhanced antioxidant activity compared to their free counterparts. For example, coordination with metals like Cu(II) and Zn(II) significantly increased the antioxidant capacity of coumarin-3-carboxylic acid derivatives .

Antitumor Activity

Research has shown promising results regarding the anticancer potential of 6-aminocoumarin derivatives. In vitro studies demonstrated that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds were comparable to established chemotherapeutic agents like doxorubicin .

Study on Antimicrobial Efficacy

In a study evaluating the antibacterial properties of this compound, researchers conducted bioassays against multiple phytopathogenic bacteria. The compound exhibited a broad spectrum of activity, effectively inhibiting bacterial growth at low concentrations. This suggests its potential use as a natural bactericide in agricultural applications .

Antioxidant Activity Evaluation

A comparative study assessed the antioxidant activities of various metal complexes derived from coumarin-3-carboxylic acid. The results indicated that the Cu(II)-HCCA complex showed significantly higher radical scavenging activity than the free ligand, highlighting the role of metal coordination in enhancing biological efficacy .

Data Tables

Q & A

Basic: What experimental strategies are recommended for synthesizing 6-aminocoumarin coumarin-3-carboxylic acid derivatives?

Methodological Answer:

Derivatives like 6-aminomethyl-substituted coumarin-3-carboxylic acid esters can be synthesized via:

- Step 1: Condensation of Meldrum’s acid with ortho-hydroxy acetophenones under microwave irradiation and solvent-free conditions, achieving yields up to 98% using ytterbium triflate (Yb(OTf)₃) as a catalyst .

- Step 2: Hexamethylenetetramine-mediated amination of intermediate halophenyl esters, followed by hydrolysis under Delepine reaction conditions to yield primary amines .

- Step 3: Acetylation of the amine group to produce acetamide derivatives .

Key Considerations: Optimize reaction temperature (80–120°C) and solvent systems (e.g., DMF or ethanol) to minimize side reactions.

Basic: How can fluorescence spectroscopy characterize the binding of 6-aminocoumarin derivatives to serum albumin?

Methodological Answer:

- Protocol:

- Prepare HSA/BSA solutions (10 µM) in pH 7.4 phosphate buffer.

- Titrate with increasing concentrations of the derivative (0–50 µM).

- Measure fluorescence quenching at excitation/emission wavelengths of 280/340 nm for tryptophan residues .

- Data Analysis:

- Calculate quenching constants (Ksv) via the Stern-Volmer equation.

- Determine binding affinity (K) and binding sites (n) using the Lineweaver-Burk equation at 298–310 K .

- Estimate donor-acceptor distance (r) via Förster resonance energy transfer (FRET) .

Example Result: For coumarin-3-carboxylic acid, K ≈ 4.2 × 10⁴ M⁻¹ for HSA, dominated by hydrogen bonding; K ≈ 2.8 × 10⁴ M⁻¹ for BSA, driven by electrostatic interactions .

Advanced: What mechanistic insights govern decarboxylative cross-coupling reactions of coumarin-3-carboxylic acid salts?

Methodological Answer:

- Reaction Design:

- Key Steps:

- Decarboxylation: Cu(II) or Ag(I) salts promote CO₂ elimination, generating a reactive coumarinyl intermediate .

- Cross-Coupling: Rhodium-catalyzed annulation with alkynes yields fused polycycles (e.g., benzocoumarins) .

Mechanistic Insight: The carboxyl group acts as a directing group, enhancing regioselectivity in C–H functionalization .

Advanced: How can computational models predict the pharmacokinetic behavior of 6-aminocoumarin derivatives?

Methodological Answer:

- ADME Analysis:

- Use SwissADME or PreADMET to predict logP (≈1.8), bioavailability score (>0.55), and intestinal absorption (>80%) .

- Validate with in vitro assays (e.g., Caco-2 permeability) .

- Target Prediction:

- Dock derivatives against amine oxidoreductases (e.g., MAO-A) and carbonic anhydrases using AutoDock Vina .

- Prioritize targets with binding energies < −8.0 kcal/mol .

Case Study: Coumarin-3-carboxylic acid shows high binding affinity to Aβ42 aggregates, inhibiting Cu²⁺-mediated neurotoxicity in Alzheimer’s models .

Basic: What safety protocols are critical when handling 6-aminocoumarin derivatives in the lab?

Methodological Answer:

- Handling:

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .

- Store at 2–8°C in amber glass vials to prevent photodegradation .

- Emergency Measures:

- For skin contact: Wash with soap/water for 15 minutes; consult a physician .

- For spills: Neutralize with sodium bicarbonate and absorb with inert material .

Advanced: How do thermodynamic parameters elucidate binding mechanisms with serum proteins?

Methodological Answer:

- Van’t Hoff Analysis:

- Measure binding constants (K) at 298, 303, and 310 K .

- Plot lnK vs. 1/T to calculate ΔH° (slope) and ΔS° (intercept) .

- Interpretation:

- ΔH° < 0 and ΔS° > 0: Electrostatic interactions (e.g., BSA binding) .

- ΔH° ≈ ΔS° < 0: Hydrogen bonding/van der Waals forces (e.g., HSA binding) .

Example: For coumarin-3-carboxylic acid, ΔH° = −28.5 kJ/mol (HSA) vs. −12.4 kJ/mol (BSA) .

Advanced: What HPLC parameters optimize quantification of coumarin derivatives in biological tissues?

Methodological Answer:

- Column: ODS2 C18 (4.6 × 250 mm, 5 µm) .

- Mobile Phase: Methanol/0.1% acetic acid (pH 3.0), gradient elution (60→90% methanol in 15 min) .

- Detection: UV at 309 nm; retention time ≈ 8.2 min .

- Validation:

- Linearity: 0.1–50 µg/mL (R² > 0.999) .

- Recovery: 92–105% in rat liver/heart homogenates .

Advanced: How does charge-density analysis inform the solid-state reactivity of coumarin derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.